N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-16-9-11-19(12-10-16)30(27,28)14-13-22(26)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)29-23/h2-12,15H,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPNOGIMBPHFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Benzo[d]oxazole Ring
-
Electrophilic Substitution : The oxazole ring’s C-2 position is susceptible to electrophilic attack. For example:
-
Ring-Opening Reactions :
Tosylpropanamide Group
-
Hydrolysis : The tosylamide group undergoes hydrolysis in basic media (e.g., NaOH/EtOH) to yield 3-(benzo[d]oxazol-2-yl)phenylpropanoic acid .
-
Nucleophilic Substitution : The tosyl (SO₂C₆H₄CH₃) group acts as a leaving group in SN2 reactions with amines or thiols .
Cyclization Reactions
Under acidic conditions (H₂SO₄, EtOH), the compound may undergo intramolecular cyclization to form tricyclic systems. For example:
-
Formation of Triazepines : Reacts with thioureas or isothiocyanates to yield fused 1,3,5-triazepine derivatives (Fig. 1A) .
-
Benzodiazepine Analogues : Interaction with o-phenylenediamine derivatives produces benzo[f] triazepin-2-ones .
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : The aryl bromide (if present) reacts with boronic acids under Pd catalysis to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Introduces amine groups at the oxazole’s para position .
Analytical Data and Characterization
Stability and Degradation
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Features
Target Compound vs. Benzoxazole-Thioacetamide Derivatives ()
Compounds 12c–12h (e.g., 12d: 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide) share a benzoxazole-thioacetamide backbone but differ in substituents (e.g., tert-butyl, methoxyphenyl) . Key distinctions:
- Backbone : The target compound uses a propanamide linker with a tosyl group, whereas 12-series compounds employ thioacetamide bridges.
- Substituents : Tosyl groups (sulfonamide) in the target compound may enhance metabolic stability compared to thioethers in 12-series compounds, which are more lipophilic .
Target Compound vs. Phenoxazine-Benzoxazole Derivatives ()
Compounds like BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine) integrate benzoxazole with phenoxazine donors for optoelectronic applications.
Target Compound vs. Pyrrolidinyl-Benzoxazole Derivatives ()
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide (CAS: 1798540-94-9) includes a pyrrolidine ring, increasing conformational flexibility compared to the target compound’s rigid phenyl-propanamide chain .
Cytotoxicity and Apoptosis Modulation ()
Compounds 12c–12h exhibit IC₅₀ values <10 μM against HepG2 cells, with upregulated BAX and Caspase-3 and downregulated Bcl-2, indicating pro-apoptotic effects. The target compound’s tosyl group may enhance binding to apoptosis-related proteins (e.g., caspases) due to stronger hydrogen-bonding capacity compared to thioethers .
Bioavailability Predictions ()
Radar charts for compounds 12d, 12i, and 12l predict moderate oral bioavailability, influenced by tert-butyl (lipophilic) and methoxy (polar) groups. The target compound’s tosyl group may reduce permeability but improve solubility, balancing bioavailability .
Physicochemical Properties
Key Research Findings
Structure-Activity Relationships : Tosyl groups improve metabolic stability over thioethers but may reduce cell permeability due to increased polarity .
Apoptotic Mechanisms : Analogous compounds activate intrinsic pathways via BAX/Bcl-2 modulation; the target compound’s sulfonamide may enhance caspase-3 activation .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a complex structure that includes a benzo[d]oxazole moiety and a tosyl group. The synthesis typically involves the reaction of 3-tosylpropanoyl chloride with 3-(benzo[d]oxazol-2-yl)aniline under controlled conditions to yield the desired product. The purity and yield of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Research indicates that this compound may act as a modulator of the GABA-A receptor, similar to other benzodiazepine derivatives. The binding affinity to these receptors is crucial for its anxiolytic and sedative effects. Studies have shown that compounds with similar structures exhibit significant binding affinities, which can be quantitatively assessed through receptor binding assays.
Pharmacological Effects
- Anxiolytic Activity : Preliminary studies suggest that this compound may possess anxiolytic properties. Compounds structurally related to benzodiazepines often show reduced anxiety-like behaviors in animal models, which could be attributed to their interaction with GABA-A receptors.
- Anticancer Potential : Recent investigations into related benzoxazole derivatives have indicated potential anticancer activities. For instance, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound could also exhibit similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anxiolytic | Modulation of GABA-A receptor activity | |
| Anticancer | Inhibition of cell proliferation | |
| Binding Affinity | Significant interaction with BZD receptors |
Case Study 1: Anxiolytic Effects
In a study evaluating the anxiolytic properties of various compounds, this compound was tested in a rodent model. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of benzoxazole derivatives reported promising results for compounds structurally similar to this compound. These compounds demonstrated efficacy in reducing tumor growth in xenograft models, highlighting their potential as therapeutic agents against cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide, and how can purity be optimized?
- Methodology : The compound’s benzo[d]oxazole core can be synthesized via condensation of 2-aminophenol derivatives with carbonyl-containing intermediates under acidic conditions . For the tosylpropanamide moiety, acylation using tosyl chloride in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) is typical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol improves purity. Analytical validation using LC-MS (e.g., ESI+ mode) and ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) is critical .
Q. How should researchers assess the stability of this compound under experimental storage conditions?
- Methodology : Dissolve the compound in DMSO (10 mM stock) and store at –20°C in aliquots to avoid freeze-thaw degradation . Monitor stability via HPLC-UV at 254 nm over 30 days; degradation products (e.g., hydrolysis of the tosyl group) may appear as secondary peaks. For long-term storage, lyophilized powders under inert gas (argon) are recommended .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H NMR for aromatic protons (7.0–8.5 ppm) and methyl groups in the tosyl moiety (2.4–2.6 ppm for –SO₂C₆H₄CH₃) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Key stretches include C=O (amide I band, ~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s selectivity for kinase targets, and what experimental controls are critical?
- Methodology : Perform in vitro kinase assays (e.g., TrkA, RIPK3) using recombinant kinases and ATP concentrations near Km values. Use a radiometric filter-binding assay or fluorescence polarization (FP) to measure inhibition. Include positive controls (e.g., staurosporine for broad kinase inhibition) and validate selectivity via kinase profiling panels (e.g., 50+ kinases). IC₅₀ discrepancies >10-fold suggest target specificity .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?
- Methodology :
- Dose-response curves : Compare EC₅₀ values in primary vs. cancer cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type-specific uptake or metabolism differences .
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain reduced efficacy in vivo .
- Off-target profiling : Use proteome-wide affinity pulldowns coupled with mass spectrometry to identify unintended binding partners .
Q. How can computational modeling guide the optimization of this compound’s binding affinity for RIPK3 or TrkA?
- Methodology :
- Docking studies : Use Schrödinger’s Glide to model interactions with RIPK3’s kinase domain (PDB: 4NEU). Focus on hydrogen bonding with Glu95 and hydrophobic packing in the ATP-binding pocket .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of the compound-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR analysis : Modify the benzo[d]oxazole substituents (e.g., electron-withdrawing groups) to enhance π-π stacking with TrkA’s Phe589 .
Data Interpretation & Mechanistic Questions
Q. What experimental approaches validate the compound’s mechanism of action in necroptosis inhibition?
- Methodology :
- Necroptosis assays : Treat HT-29 cells with TNF-α + z-VAD-FMK (apoptosis inhibitor) + Smac mimetic. Measure cell viability (MTT assay) and RIPK1/RIPK3 phosphorylation (Western blot) .
- Knockdown controls : Use siRNA against RIPK3 to confirm on-target effects. A lack of rescue in viability upon knockdown indicates off-pathway activity .
Q. How can researchers correlate in vitro kinase inhibition data with in vivo cardioprotective effects?
- Methodology :
- Animal models : Administer the compound (10 mg/kg, oral) in doxorubicin-induced cardiotoxicity rats. Monitor cardiac biomarkers (troponin I, BNP) and histopathology .
- Tissue distribution : Use LC-MS/MS to quantify compound levels in heart tissue, ensuring sufficient exposure relative to in vitro IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
